![molecular formula C9H12N2 B11921154 7-Methylindolin-6-amine](/img/structure/B11921154.png)
7-Methylindolin-6-amine
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Overview
Description
7-Methylindolin-6-amine is a compound belonging to the indole family, characterized by its aromatic heterocyclic structure. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylindolin-6-amine can be achieved through several methods. One common approach involves the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . This method is advantageous due to its efficiency in generating the indole core structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and purity. For instance, the use of transition-metal catalysis, such as palladium or ruthenium catalysts, can facilitate the cyclization and functionalization steps required to produce the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methylindolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Catalytic Applications
7-Methylindolin-6-amine has been investigated for its catalytic properties, particularly in facilitating organic reactions. For instance, it has been shown to enhance the rate of acylhydrazone and oxime formation under neutral pH conditions. This reaction is significant in organic synthesis, where the efficiency of catalyst performance can greatly influence the yield and purity of desired products. Research indicates that indoline derivatives with electron-donating groups, including this compound, can significantly accelerate these reactions compared to traditional catalysts like aniline .
Table 1: Catalytic Performance of this compound
Catalyst | Reaction Type | Rate Enhancement (fold) |
---|---|---|
This compound | Acylhydrazone Formation | Up to 15.50 |
5-Methoxyindoline | Oxime Formation | Up to 12 |
Medicinal Chemistry
The cytotoxic effects of compounds related to this compound have been studied extensively. In particular, derivatives of this compound have demonstrated significant activity against various cancer cell lines. For example, a study highlighted that certain derivatives exhibited selective cytotoxicity and apoptosis induction in MCF-7 breast cancer cells, indicating potential for development as antitumor agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indoline ring can enhance biological activity.
Table 2: Cytotoxic Activity of Indoline Derivatives
Compound ID | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
6a | MCF-7 | 0.28 | 100-fold vs. 5-FU |
8f | PC-3 | 26.2 | Less than 1 |
Materials Science
In materials science, this compound has been used as a building block for supramolecular gels and other advanced materials. Its ability to catalyze gelation processes at neutral pH makes it a candidate for developing materials with potential antiviral properties . The research indicates that the incorporation of indoline derivatives can lead to enhanced mechanical properties and stability in gel formulations.
Table 3: Properties of Supramolecular Gels Formed with Indoline Derivatives
Gel Composition | Mechanical Stability (G') | Application Area |
---|---|---|
Indoline-based Gel | 6 kPa | Antiviral Materials |
Traditional Gel | Variable | General Applications |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the effectiveness of this compound in real-world applications:
- Cytotoxicity Case Study : A detailed examination of the cytotoxic effects on MCF-7 cells demonstrated that compounds derived from indoline structures could be optimized for increased efficacy against cancer cells while minimizing toxicity to normal cells .
- Catalysis Case Study : Research focused on the use of indoline derivatives as catalysts for organic reactions showed significant improvements in reaction rates and yields, highlighting their practical utility in synthetic chemistry .
- Material Development Case Study : Investigations into supramolecular gels indicated that incorporating indoline derivatives led to enhanced stability and potential for biomedical applications, particularly in drug delivery systems .
Mechanism of Action
The mechanism of action of 7-Methylindolin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial in its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Indole: The parent compound of 7-Methylindolin-6-amine, widely studied for its biological activities.
7-Methylindole: Similar in structure but lacks the amine group, leading to different chemical properties.
6-Aminoindole: Contains an amine group at the 6th position but lacks the methyl group at the 7th position.
Uniqueness: this compound is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Biological Activity
7-Methylindolin-6-amine is a nitrogen-containing heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its anticancer properties, neuroprotective effects, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by an indole structure modified by a methyl group at the nitrogen atom and an amino group at the 6-position of the indole ring. This specific substitution pattern influences its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₂ |
Molecular Weight | 162.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), A-375 (melanoma)
- IC50 Values : Studies have shown that compounds similar to this compound have IC50 values ranging from 175 to 418 µM against these cell lines .
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell growth and survival.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its potential neuroprotective effects. Indole derivatives are known to interact with neurotransmitter systems and exhibit antioxidant properties, which may contribute to neuroprotection.
The biological activity of this compound can be attributed to its ability to bind with high affinity to various molecular targets, influencing biological processes such as:
- Cell Signaling : Modulation of pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Interaction with enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
- Gene Expression Regulation : Affecting transcription factors that regulate genes associated with cancer progression.
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Anticancer Activity :
-
Neuroprotection Investigation :
- Objective : Assess neuroprotective effects in vitro.
- Findings : Indicated potential in reducing oxidative stress markers in neuronal cells.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5,10H2,1H3 |
InChI Key |
ADGMQNMUYIXGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCC2)N |
Origin of Product |
United States |
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